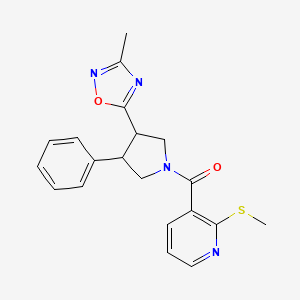

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S/c1-13-22-18(26-23-13)17-12-24(11-16(17)14-7-4-3-5-8-14)20(25)15-9-6-10-21-19(15)27-2/h3-10,16-17H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYWNOIKUZDNWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=C(N=CC=C4)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an oxadiazole ring, a pyrrolidine moiety, and a methylthio-substituted pyridine. The molecular formula is with a molecular weight of approximately 348.44 g/mol. Its unique structure suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and modulate receptor activity related to inflammation and cell proliferation.

Antimicrobial Activity

Recent investigations have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies indicate MIC values as low as 7.8 µg/mL against Gram-positive bacteria and 15.6 µg/mL against Gram-negative strains, showcasing its potency compared to standard antibiotics like oxytetracycline .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory markers in various models:

- Experimental Models : In rodent models of autoimmune diseases, it significantly reduced inflammation parameters, indicating a potential role in managing inflammatory conditions .

Case Studies

- Study on Autoimmune Disease Models :

- Antimicrobial Efficacy Study :

Pharmacokinetics

The pharmacokinetic profile suggests good oral bioavailability and appropriate distribution characteristics that support once-daily dosing regimens. This is critical for therapeutic applications where sustained drug levels are necessary.

Data Table: Summary of Biological Activities

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds with similar oxadiazole structures have shown potent inhibitory effects against various bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound may possess similar antimicrobial capabilities, warranting further exploration.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research on related oxadiazole derivatives indicates that they can inhibit tumor cell proliferation in various cancer cell lines, including breast cancer and melanoma . The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression, which are critical pathways in cancer therapy.

Synthesis and Characterization

The synthesis of this compound involves multi-step processes that typically include the formation of the oxadiazole ring followed by coupling reactions with pyridine derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Lead Compound for Antimicrobial Agents

Given its demonstrated biological activity against microbial pathogens, this compound could serve as a lead structure for developing new antimicrobial agents. The ongoing challenge of antibiotic resistance highlights the need for novel compounds that can effectively combat resistant strains.

Anticancer Drug Development

The promising anticancer activity observed in related compounds positions this molecule as a potential candidate for drug development aimed at treating various forms of cancer. Future studies focusing on its efficacy and safety in vivo are essential to advance its therapeutic potential.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Frameworks

The 1,2,4-oxadiazole motif is a common feature in medicinal chemistry. For example, 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione (compound 3 in ) shares the oxadiazole core but replaces the pyrrolidine with a thione-substituted oxadiazole and a pyrimidinylthio group.

Methanone-Bridged Analogues

The European Patent Specification () discloses analogues such as Phenyl-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]methanone, which replaces the pyrrolidine with a piperidine ring and substitutes the methylthio group with a pyridinyl-oxadiazole fragment. The piperidine’s larger ring size may alter steric interactions in biological targets, while the absence of a methylthio group could reduce hydrophobic interactions .

Substituent Effects

The 2-(methylthio)pyridin-3-yl group in the target compound distinguishes it from derivatives like 2,2-dimethyl-1-[4-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]propan-1-one (), which features a bulkier branched alkyl group. The methylthio substituent likely enhances electron density at the pyridine nitrogen, influencing π-π stacking or hydrogen-bonding interactions in receptor binding .

Structural and Functional Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s pyrrolidine-oxadiazole hybrid may require multi-step synthesis, akin to the methods described for 1,3,4-oxadiazole-thiones (), but with additional challenges in stereochemical control due to the chiral pyrrolidine center.

- Pharmacokinetic Predictions : The methylthio group may improve membrane permeability compared to polar analogues like the pyridinyl-oxadiazole derivatives in .

- Target Selectivity : The combination of a rigid pyrrolidine and a methylthio-pyridine could favor interactions with kinases or G-protein-coupled receptors (GPCRs), whereas piperidine-based analogues () might target larger binding pockets.

Notes on Evidence Utilization

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine core followed by functionalization with oxadiazole and methylthio-pyridine groups. Key steps include:

- Cyclocondensation : Formation of the pyrrolidine ring using Lewis acid catalysts (e.g., ZnCl₂) in solvents like acetonitrile .

- Oxadiazole Incorporation : Reaction of intermediates with hydroxylamine derivatives under reflux conditions, optimized for regioselectivity .

- Coupling Reactions : Use of coupling agents (e.g., EDC/HOBt) to attach the methylthio-pyridine moiety, requiring inert atmospheres to prevent oxidation .

Yield optimization relies on solvent choice (e.g., DMSO for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation steps) .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions, particularly for the pyrrolidine and oxadiazole rings .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for detecting synthetic byproducts .

- HPLC-PDA : Assesses purity (>95% threshold for biological assays) and identifies polar impurities .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?

Discrepancies (e.g., unexpected NOE effects in NMR or anomalous MS fragments) require:

- Cross-Validation : Compare data with structurally analogous compounds (e.g., oxadiazole-containing pyrrolidines in ) .

- Computational Modeling : DFT calculations to predict NMR chemical shifts or IR spectra, aligning experimental vs. theoretical results .

- X-ray Crystallography : Definitive resolution of ambiguous stereochemistry, though crystallization may require derivatization (e.g., salt formation) .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine nitrogen to enhance solubility .

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to address low aqueous solubility from the methylthio group .

- Metabolic Stability Assays : Screen for CYP450 interactions using liver microsomes, modifying the oxadiazole moiety if rapid degradation is observed .

Q. How can structure-activity relationships (SAR) guide target-specific modifications?

- Fragment Replacement : Substitute the 3-methyl group on the oxadiazole with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets (see for similar modifications) .

- Bioisosteric Swaps : Replace the methylthio group on pyridine with sulfone or sulfonamide to improve hydrogen-bonding capacity .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with targets like kinases or GPCRs, validated by SPR binding assays .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across assay platforms?

- Dose-Response Reproducibility : Re-test in orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to rule out technical artifacts .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding in physiological environments .

- Meta-Analysis : Compare with structurally related compounds (e.g., pyrazole-thiazolidinones in ) to identify scaffold-specific trends .

Methodological Tables

Q. Table 1. Key Synthetic Optimization Parameters

| Step | Solvent | Catalyst | Yield Range | Reference |

|---|---|---|---|---|

| Pyrrolidine Formation | Acetonitrile | ZnCl₂ | 60-75% | |

| Oxadiazole Cyclization | DMSO | NH₂OH·HCl | 45-65% | |

| Pyridine Coupling | DCM | EDC/HOBt | 70-85% |

Q. Table 2. Recommended Analytical Workflow

| Technique | Purpose | Critical Parameters |

|---|---|---|

| ¹H NMR | Stereochemical confirmation | 600 MHz, DMSO-d₆ |

| HRMS | Molecular ion validation | ESI+, resolution >30,000 |

| HPLC-PDA | Purity assessment | C18 column, 0.1% TFA gradient |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.